D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)
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Overview
Description
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI): is a complex organic compound that belongs to the class of peptides This compound is characterized by its intricate structure, which includes multiple functional groups such as ester, carbamate, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Protection of Amino Groups: The amino groups of the peptide are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The Boc groups are removed using acidic conditions, typically with trifluoroacetic acid (TFA).
Esterification: The final step involves the esterification of the peptide with (4-nitrophenyl)methyl ester under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Protected Amino Acids: Large quantities of protected amino acids are synthesized and stored.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the amino acids in a controlled manner.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitrophenyl group using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can take place at the ester group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced nitrophenyl derivatives.
Substitution: Substituted ester derivatives.
Scientific Research Applications
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester is used in various scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: Research on this compound includes its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Uniqueness
The uniqueness of D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester lies in its complex structure, which combines multiple functional groups and stereoisomers. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C38H51N5O10 |
---|---|
Molecular Weight |
737.8 g/mol |
IUPAC Name |
methyl 3-[2-[[4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate |
InChI |
InChI=1S/C38H51N5O10/c1-9-10-14-28(34(46)52-23-24-16-18-26(19-17-24)43(49)50)39-32(44)29(20-25-22-42(36(48)51-8)31-15-12-11-13-27(25)31)40-33(45)30(21-37(2,3)4)41-35(47)53-38(5,6)7/h11-13,15-19,22,28-30H,9-10,14,20-21,23H2,1-8H3,(H,39,44)(H,40,45)(H,41,47) |
InChI Key |
CIAOSUFHTLZOBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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